Methyl 4-(piperidin-4-ylamino)benzoate
Description
Methyl 4-(piperidin-4-ylamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a piperidin-4-ylamino group. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and tyrosine kinases .
Key structural attributes include:
- Benzoate ester: Enhances membrane permeability.
- Piperidine ring: Introduces basicity and hydrogen-bonding capability.
- Amino linker: Facilitates conjugation with other pharmacophores.
Its dihydrochloride salt form (CAS: 1233952-93-6) is documented in safety data sheets for R&D use, highlighting its solubility and stability in acidic conditions .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 4-(piperidin-4-ylamino)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-5,12,14-15H,6-9H2,1H3 |
InChI Key |
AWCPZODCXJJAFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperidine under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid, followed by the reaction with piperidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidin-4-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under various conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
Methyl 4-(piperidin-4-ylamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-ylamino)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Methyl 4-(piperidin-4-ylamino)benzoate and Analogs
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Variations: Piperidine vs. piperazine rings influence basicity and steric bulk. Piperidine derivatives (e.g., this compound) exhibit stronger basicity due to the secondary amine, whereas piperazine analogs (e.g., Methyl 4-(piperazin-1-yl)benzoate) offer two nitrogen atoms for functionalization . Quinoline (C1-C7 in ) or pyridinyl (Compound 25 in ) extensions enhance π-π stacking interactions, critical for kinase inhibition .
Linker Modifications: Amino vs. acetylated linkers alter solubility and metabolic stability. The amino group in this compound allows direct conjugation, while acetylated variants (e.g., ) may reduce reactivity .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
